molecular formula C8H6Cl2N4O B4331776 2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenol

2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenol

Cat. No. B4331776
M. Wt: 245.06 g/mol
InChI Key: NLRXUONJBFNPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenol is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known by the name of Diclofenac, which is a nonsteroidal anti-inflammatory drug (NSAID) commonly used for the treatment of pain and inflammation. However,

Mechanism of Action

The mechanism of action of 2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenol is not fully understood. However, it is believed that the compound works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and inhibiting their production can lead to a reduction in these symptoms.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, 2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenol has also been shown to have other biochemical and physiological effects. Studies have shown that the compound can inhibit the production of reactive oxygen species (ROS), which are known to play a role in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenol has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenol in lab experiments is its potency. The compound has been shown to be effective at low concentrations, which makes it a valuable tool for researchers. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenol can lead to liver and kidney damage, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenol. One area of interest is the development of new analogs of the compound that have improved potency and reduced toxicity. Additionally, researchers are interested in exploring the use of 2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenol in combination with other drugs to enhance its anti-cancer properties. Finally, there is a need for further research to fully understand the mechanism of action of this compound and its potential applications in various diseases.

Scientific Research Applications

2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenol has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that 2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenol has potent anti-cancer properties and can inhibit the growth of various cancer cell lines.

properties

IUPAC Name

2,4-dichloro-3-methyl-6-(tetrazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4O/c1-4-5(9)2-6(8(15)7(4)10)14-3-11-12-13-14/h2-3,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRXUONJBFNPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Cl)O)N2C=NN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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